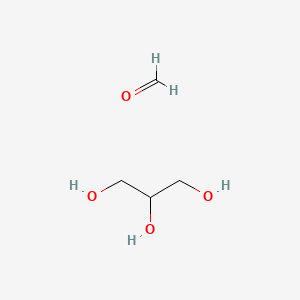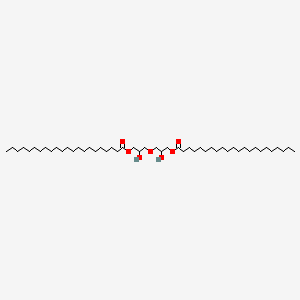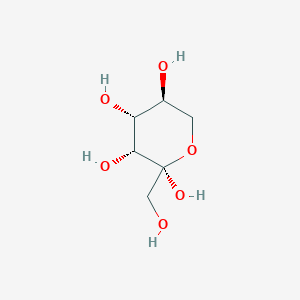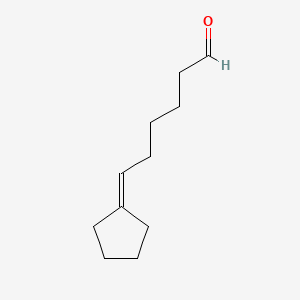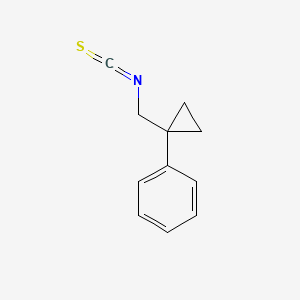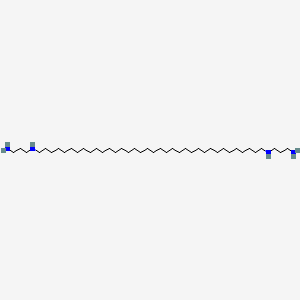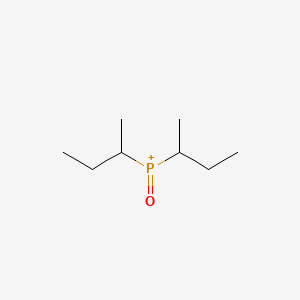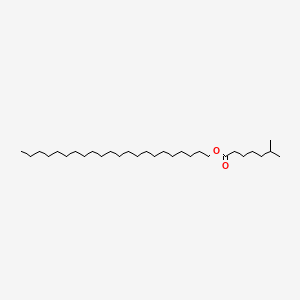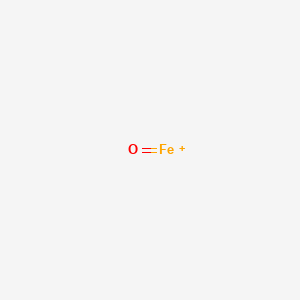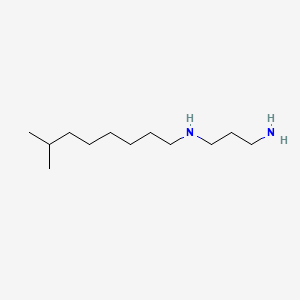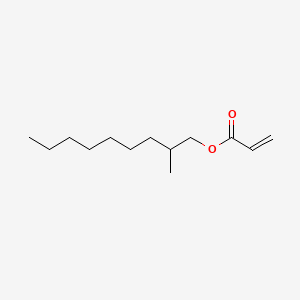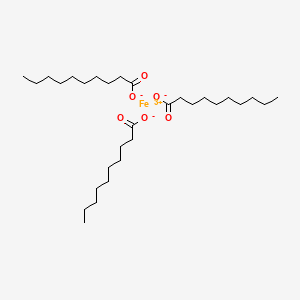
Decanoic acid, iron(3+) salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, iron(3+) salt, basic typically involves the reaction of decanoic acid with an iron(III) salt, such as iron(III) chloride. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction can be represented as follows:
3C₁₀H₂₀O₂+FeCl₃→Fe(C₁₀H₁₉O₂)₃+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or filtration to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, iron(3+) salt, basic undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can undergo redox reactions, where it is reduced to iron(II) while oxidizing other species.
Substitution: The decanoate ligands can be replaced by other ligands in coordination chemistry reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decanoic acid and iron(III) hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligands such as phosphines or amines can be used to replace the decanoate ligands.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Iron(II) salts and oxidized organic products.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Decanoic acid and iron(III) hydroxide.
Applications De Recherche Scientifique
Decanoic acid, iron(3+) salt, basic has a wide range of applications in scientific research, including:
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Employed in the synthesis of iron-containing nanomaterials.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of coatings, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which decanoic acid, iron(3+) salt, basic exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The iron(III) center acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. In biological systems, the compound can interact with cellular components, leading to oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) stearate: Similar to iron(III) decanoate but with longer fatty acid chains.
Iron(III) oleate: Contains unsaturated fatty acid ligands.
Uniqueness
Decanoic acid, iron(3+) salt, basic is unique due to its medium-chain fatty acid ligands, which provide a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are desired .
Propriétés
Numéro CAS |
97434-79-2 |
|---|---|
Formule moléculaire |
C30H57FeO6 |
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
decanoate;iron(3+) |
InChI |
InChI=1S/3C10H20O2.Fe/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
XUGHSWZPYHDAMD-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



